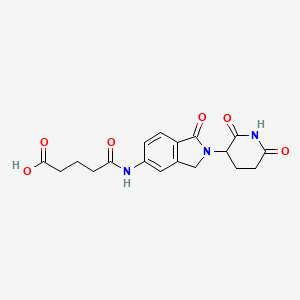
Lenalidomide-5'-CO-C3-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lenalidomide-5’-CO-C3-acid is a derivative of lenalidomide, a well-known immunomodulatory drug. Lenalidomide itself is a thalidomide analogue with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties. It is widely used in the treatment of multiple myeloma and myelodysplastic syndromes. Lenalidomide-5’-CO-C3-acid retains many of these properties and is of significant interest in both research and clinical settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lenalidomide-5’-CO-C3-acid typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of glutarimide in the presence of acetic acid and bromine to yield 3-bromopiperidine-2,6-dione. This intermediate is then condensed with 4-nitro-2,3-dihydroisoindol-1-one in the presence of potassium carbonate in dimethylformamide (DMF) to form the desired product .
Industrial Production Methods
Industrial production of lenalidomide-5’-CO-C3-acid follows similar synthetic routes but is optimized for higher yields and purity. The process involves rigorous control of reaction conditions, including temperature, pH, and solvent composition. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Lenalidomide-5’-CO-C3-acid undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Lenalidomide-5’-CO-C3-acid has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic applications in treating hematological malignancies and solid tumors.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
Lenalidomide-5’-CO-C3-acid exerts its effects through multiple mechanisms:
Immunomodulation: Alters cytokine production and enhances T cell activation.
Anti-angiogenesis: Inhibits the formation of new blood vessels by blocking angiogenic factors.
Cytotoxicity: Induces apoptosis in malignant cells by modulating various signaling pathways, including the cullin ring E3 ubiquitin ligase complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: Another thalidomide analogue with similar but more potent effects.
Lenalidomide: The direct precursor, widely used in clinical settings.
Uniqueness
Lenalidomide-5’-CO-C3-acid is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications enhance its efficacy and reduce its toxicity compared to other similar compounds .
Eigenschaften
Molekularformel |
C18H19N3O6 |
|---|---|
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
5-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H19N3O6/c22-14(2-1-3-16(24)25)19-11-4-5-12-10(8-11)9-21(18(12)27)13-6-7-15(23)20-17(13)26/h4-5,8,13H,1-3,6-7,9H2,(H,19,22)(H,24,25)(H,20,23,26) |
InChI-Schlüssel |
KLMKBETYBOHWKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NC(=O)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


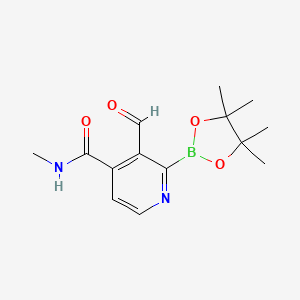
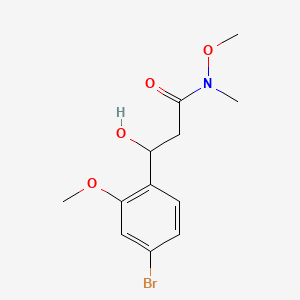
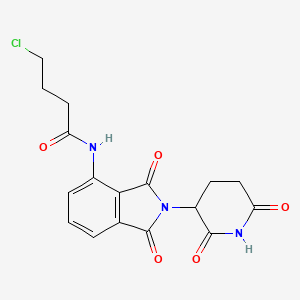
![Methyl 2-[[4-amino-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoate;hydrochloride](/img/structure/B14769550.png)
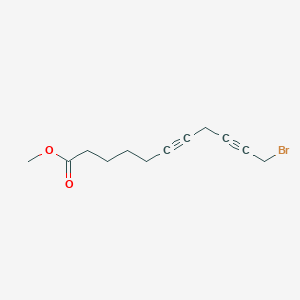
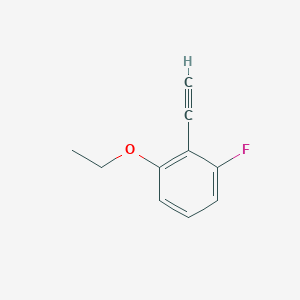
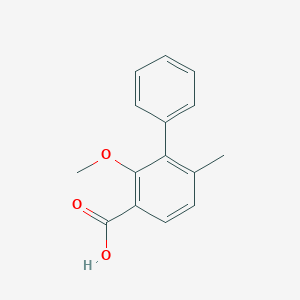
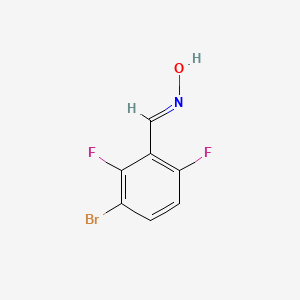
![(4S)-3-[(4E)-5-(4-fluorophenyl)pent-4-enoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B14769587.png)



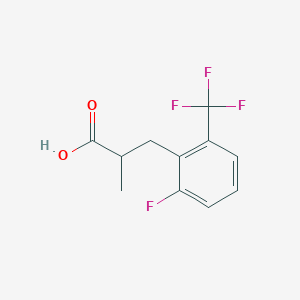
![N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14769623.png)
